2-(Ethoxycarbonyl)-1H-imidazole-5-carboxylic acid
Description
Significance of the Imidazole (B134444) Core in Advanced Chemical Research
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. sigmaaldrich.cn First synthesized in 1858, this nucleus has become a cornerstone in medicinal chemistry, largely due to its desirable properties, which include high stability, water solubility, and the capacity for hydrogen bonding. sigmaaldrich.cnchem960.com The imidazole moiety is a constituent of several vital natural products, such as the amino acid histidine, histamine (B1213489), and nucleic acids. libretexts.org
In the realm of drug discovery, the imidazole scaffold is often referred to as a "privileged structure." chem960.comlibretexts.org This status is attributed to its ability to engage in multiple types of interactions—including hydrogen bonds, van der Waals forces, and hydrophobic interactions—with various biological targets like enzymes and receptors. chemicalbook.com The electron-rich nature of the ring and its two nitrogen atoms facilitate ready binding to diverse proteins. chemicalbook.com
Consequently, the imidazole core is found in a vast array of pharmaceuticals with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic agents. researchgate.netchem960.comresearchgate.netmedcraveonline.com Its versatility allows it to serve as a central building block for developing novel therapeutic agents, with ongoing research focused on creating more potent and selective derivatives with fewer side effects. sigmaaldrich.cn
Overview of Ester- and Carboxylic Acid-Functionalized Imidazoles
The functionalization of the imidazole core with ester and carboxylic acid groups creates a class of derivatives with significant potential in organic synthesis and pharmacology. These functional groups provide reactive handles for further chemical modifications, allowing for the construction of more complex molecular architectures.
Imidazole-carboxylic acids and their corresponding esters are key intermediates in the synthesis of various biologically active compounds. bldpharm.comnih.gov For instance, research has shown that derivatives of 1H-imidazole-5-carboxylic acid can possess herbicidal or antifungal properties. pharmaffiliates.com The presence of both a carboxylic acid and an ester group on the same imidazole ring, as in the title compound, offers differential reactivity. The carboxylic acid can be converted into amides or other derivatives, while the ester can be hydrolyzed or used in transesterification reactions, making these compounds versatile building blocks for creating libraries of potential drug candidates. nih.gov
Studies on various imidazole-5-carboxylate derivatives have explored their utility in developing antiviral agents, demonstrating that modifications to the ester and other substituents on the imidazole ring can significantly influence biological activity. nih.gov Similarly, derivatives of 1H-imidazole-2-carboxylic acid have been optimized as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem (B1253116) antibiotics. nist.gov This highlights the importance of the carboxylic acid moiety in interacting with biological targets.
Current Research Landscape and Academic Relevance of 2-(Ethoxycarbonyl)-1H-imidazole-5-carboxylic acid
This compound (CAS Number: 1196887-15-6) is primarily recognized within the scientific community as a specialized chemical building block. It is available through various chemical suppliers for use in research and development.
While extensive literature exists on the broader class of imidazole carboxylates, specific research focusing directly on the synthesis, applications, or biological activity of this compound is not prominent. Its academic relevance is therefore largely inferred from its potential as a synthetic intermediate. The dually functionalized structure allows it to be a precursor for more complex heterocyclic systems. Researchers can selectively modify either the carboxylic acid at the 5-position or the ethoxycarbonyl group at the 2-position to construct a variety of target molecules. Given the established pharmacological importance of the imidazole scaffold, this compound serves as a valuable starting material for drug discovery programs aiming to synthesize novel, biologically active agents. tradeindia.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| CAS Number | 1196887-15-6 |
Table 2: Predicted and Characteristic Spectroscopic Data
| Spectroscopy Type | Characteristic Features |
|---|---|
| ¹H NMR | Expected signals include a broad singlet for the carboxylic acid proton (O-H), typically in the downfield region (10-12 ppm). libretexts.org Signals for the ethyl group (a quartet for -CH₂- and a triplet for -CH₃) and a singlet for the imidazole ring proton (C-H) are also anticipated. Protons on carbons adjacent to carbonyl groups typically resonate near 2-3 ppm. libretexts.org |
| ¹³C NMR | Signals for two distinct carbonyl carbons are expected: one for the carboxylic acid and one for the ester, typically resonating in the 160-180 ppm range. libretexts.org Signals for the carbons of the imidazole ring and the ethyl group would also be present. |
| Infrared (IR) | A very broad O-H stretching absorption for the hydrogen-bonded carboxylic acid dimer is expected from approximately 2500 to 3300 cm⁻¹. libretexts.org Two distinct C=O stretching absorptions are anticipated: one for the carboxylic acid carbonyl (around 1710 cm⁻¹) and one for the ester carbonyl. libretexts.orglibretexts.org |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight. A common fragmentation pattern for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺). libretexts.org |
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxycarbonyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-7(12)5-8-3-4(9-5)6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTRKFMUYKAGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Ethoxycarbonyl 1h Imidazole 5 Carboxylic Acid and Analogues
Strategic Approaches to Imidazole-Substituted Carboxylic Acids and Esters
The construction of the imidazole (B134444) ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve diverse substitution patterns. For the synthesis of imidazole-substituted carboxylic acids and esters, these methods are often adapted to incorporate or generate the desired functional groups during the ring-forming process.
Cycloaddition Reactions in Imidazole Ring Formation
Cycloaddition reactions offer a powerful and convergent approach to the imidazole nucleus, often allowing for the rapid assembly of complex, substituted imidazoles from relatively simple starting materials. These reactions typically involve the formation of two new bonds in a single step, providing a high degree of atom economy.
One notable example is the [3+2] cycloaddition of azomethine ylides with appropriate dipolarophiles. While not directly yielding the target compound, this strategy is instrumental in creating the imidazole backbone which can then be further functionalized. A modern variation involves a one-pot synthesis of highly substituted imidazoles from imines, acid chlorides, and N-nosyl imines or tethered nitriles, mediated by a phosphonite. This method proceeds through a regioselective cycloaddition with an in situ-generated phospha-münchnone 1,3-dipole, offering an efficient, metal-free route to a variety of imidazole structures. acs.org
The van Leusen imidazole synthesis is another prominent example that can be classified as a cycloaddition-elimination process. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in the presence of a base. The initial [4+1] cycloaddition is followed by the elimination of p-toluenesulfinic acid to afford the imidazole ring. This methodology has been widely applied to the synthesis of 1,4,5-trisubstituted imidazoles and can be performed in a one-pot fashion. mdpi.com Microwave-assisted cycloaddition of TosMIC with imines and aldehydes has also been reported to efficiently produce 1-substituted 5-aryl-1H-imidazoles. mdpi.com
Furthermore, copper-catalyzed [3+2] cycloaddition reactions have been developed for the synthesis of multisubstituted imidazoles with high regioselectivity, using oxygen as a benign oxidant. acs.org These methods highlight the versatility of cycloaddition strategies in accessing a diverse range of imidazole derivatives that can serve as precursors to target molecules like 2-(Ethoxycarbonyl)-1H-imidazole-5-carboxylic acid.
Annulation and Condensation Reactions for Substituted Imidazoles
Annulation and condensation reactions are classical yet highly effective methods for the construction of the imidazole ring system. These reactions typically involve the sequential formation of bonds to build the heterocyclic ring from acyclic precursors.
The Debus-Radziszewski synthesis, first reported in the 19th century, remains a widely used method for preparing 2,4,5-trisubstituted imidazoles. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). pharmaguideline.com Variations of this reaction using a primary amine in place of one equivalent of ammonia can lead to N-substituted imidazoles. The Maquenne synthesis provides a route to imidazole-4,5-dicarboxylic acids from 2,3-dinitrosuccinic acid, an aldehyde, and ammonia. youtube.com
More contemporary condensation strategies often employ catalysts to improve efficiency and expand the substrate scope. For instance, the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) can be catalyzed by cupric chloride under microwave irradiation and solvent-free conditions to afford 2,4,5-trisubstituted imidazoles in excellent yields. derpharmachemica.com This approach offers advantages in terms of reaction time, yield, and ease of work-up.
A notable synthesis of a key intermediate for the drug Olmesartan, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, involves the condensation of butyramidinium with diethyl 2-chloro-3-oxosuccinate. jocpr.com This highlights how condensation reactions can be tailored to produce highly functionalized imidazole esters.
Multi-component Reactions for Imidazole Synthesis
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical tool for the synthesis of complex molecules, including substituted imidazoles. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants.
The aforementioned Debus-Radziszewski synthesis can be considered a three-component reaction. pharmaguideline.com Modern MCRs for imidazole synthesis often utilize a variety of catalysts to achieve high yields and selectivity. For example, the four-component reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate can be catalyzed by fluoroboric acid-derived systems to produce 1,2,4,5-tetrasubstituted imidazoles. rsc.org These catalysts can also control the selectivity between the formation of tri- and tetrasubstituted imidazoles. rsc.org
Imidazole itself can act as an organocatalyst in MCRs to generate a library of functionalized heterocycles. rsc.org The versatility of MCRs allows for the rapid generation of a diverse range of substituted imidazoles, which can then be further elaborated to target molecules like this compound.
Synthesis of this compound and Key Precursor Intermediates
The direct synthesis of the asymmetrically substituted this compound presents a significant challenge due to the need for regioselective functionalization. A plausible and strategic approach involves the synthesis of a symmetrically disubstituted precursor, diethyl 1H-imidazole-2,5-dicarboxylate, followed by a selective mono-hydrolysis of one of the ester groups.
A potential synthetic route to diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a related structure, involves the condensation of butyramidinium chloride with diethyl 2-chloro-3-oxosuccinate in the presence of a base like triethylamine. jocpr.com This suggests that a similar strategy could be employed for the synthesis of the unsubstituted analogue at the 2-position by using formamidinium.
Once the diethyl 1H-imidazole-2,5-dicarboxylate precursor is obtained, the crucial step is the selective hydrolysis of one of the two chemically similar ethoxycarbonyl groups.
Esterification and Hydrolysis Pathways to Carboxylic Acid Functionality
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis, typically achieved through hydrolysis under acidic or basic conditions. In the context of synthesizing this compound from a diester precursor, achieving selective mono-hydrolysis is paramount.
The selective mono-hydrolysis of symmetric diesters can be challenging, often leading to a mixture of the starting diester, the desired mono-acid, and the diacid. organic-chemistry.org However, specific reaction conditions have been developed to favor the formation of the mono-acid. A highly efficient method for the selective mono-hydrolysis of symmetric diesters utilizes a semi-two-phase system of tetrahydrofuran (B95107) (THF) and aqueous sodium hydroxide (B78521) at 0°C. organic-chemistry.org This method has been shown to provide high yields of the corresponding half-esters, particularly for diesters where the two ester groups are in a "cis" or "geminal" orientation. organic-chemistry.org
Another approach involves the use of quaternary ammonium salts as phase-transfer catalysts in the hydrolysis of diesters. For example, tetraethylammonium (B1195904) bromide (TEAB) has been used to catalyze the selective mono-hydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. nih.gov The optimization of reaction parameters such as the base concentration, solvent system, and temperature is crucial for achieving high selectivity.
The following table summarizes the reaction conditions for the selective mono-hydrolysis of symmetric diesters, which could be applicable to the synthesis of the target compound.
| Method | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Semi-two-phase System | Aqueous NaOH, THF, 0°C | High yields, clean reaction, effective for "cis" or "geminal" diesters | organic-chemistry.org |
| Phase-Transfer Catalysis | Aqueous NaOH, Tetraethylammonium bromide (TEAB), Water-Ethanol, 40°C | Good selectivity, applicable to various diester systems | nih.gov |
Regioselective Synthesis of Imidazole-4- and -5-Carboxylic Acid Derivatives
The regioselective synthesis of imidazole-4- and -5-carboxylic acid derivatives is a critical aspect of imidazole chemistry, as the position of the carboxyl group can significantly influence the biological activity and chemical properties of the molecule.
Several strategies have been developed to control the regioselectivity of carboxylation or to synthesize specific isomers. For instance, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids has been achieved via the cycloaddition of ethyl isocyanoacetate with diarylimidoyl chlorides, followed by hydrolysis of the resulting ester. mdpi.com This method provides exclusive formation of the 4-carboxylic acid isomer.
Another approach involves the synthesis of imidazole-4,5-dicarboxamide libraries from imidazole-4,5-dicarboxylic acid, where the two amide functionalities can be introduced sequentially to create dissymmetrically substituted derivatives. nih.gov While this does not directly yield a carboxylic acid, it demonstrates the ability to differentiate the 4- and 5-positions.
The synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for Olmesartan, from diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate via a Grignard reaction demonstrates a regioselective transformation at the 4-position, leaving the 5-ester group intact. jocpr.com This suggests that the electronic and steric environment of the imidazole ring can be exploited to achieve regioselective reactions.
The following table provides examples of regioselective synthesis of imidazole carboxylic acid derivatives.
| Target Isomer | Synthetic Approach | Key Reagents | Reference |
|---|---|---|---|
| Imidazole-4-carboxylic acid | Cycloaddition followed by hydrolysis | Ethyl isocyanoacetate, diarylimidoyl chlorides | mdpi.com |
| Imidazole-5-carboxylate | Regioselective Grignard reaction on a 4,5-diester | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, CH3MgBr | jocpr.com |
Catalytic and Metal-Free Synthetic Protocols
Modern organic synthesis has increasingly moved towards protocols that are both efficient and minimize the use of stoichiometric and often toxic reagents. Catalytic methods, employing either metal complexes or organic molecules (organocatalysis), and entirely metal-free approaches are at the forefront of this evolution.
Catalytic Methodologies:
Transition-metal catalysts have been employed in the synthesis of substituted imidazoles, although specific examples for this compound are not extensively documented. However, related structures like 1,5-diaryl-1H-imidazole-4-carboxylates have been synthesized via cycloaddition reactions. One notable metal-free approach utilizes a strong, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to catalyze the reaction between ethyl isocyanoacetate and various imidoyl chlorides. This method is effective for creating a range of 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov The reaction proceeds through the base-mediated generation of an anion from ethyl isocyanoacetate, which then attacks the imidoyl chloride, leading to cyclization and the formation of the imidazole ring. nih.gov
Another relevant catalytic application involves derivatives of the imidazole dicarboxylate scaffold. For instance, 2-propyl-1H-imidazole-4,5-dicarboxylic acid has been used as a ligand to support various metal complexes (Cu, Ni, Fe, Co). These complexes have themselves been evaluated for their catalytic properties, such as in the reduction of p-nitrophenol. tandfonline.com Similarly, novel metallosurfactants based on palladium(II) and N-heterocyclic carbene (NHC) ligands derived from 1H-imidazole-4,5-dicarboxylic acid have been synthesized. These PEPPSI-type complexes demonstrate catalytic activity in aqueous media for reactions like Suzuki-Miyaura coupling, highlighting the utility of this chemical scaffold in catalysis. nih.gov
Metal-Free Protocols:
The development of metal-free synthetic routes is highly desirable to avoid metal contamination in the final products, which is particularly important for pharmaceutical applications. A one-pot, metal-free method has been established for synthesizing tetrasubstituted imidazoles through the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin. semanticscholar.org This reaction is catalyzed by a simple organic acid, acetic acid (AcOH), and uses molecular oxygen from the air as the oxidant. semanticscholar.org While not directly yielding the target molecule, this protocol demonstrates the feasibility of using simple, metal-free catalysts for imidazole ring formation under aerobic conditions.
A general metal-free, one-pot process has also been reported for the synthesis of 2,4,5-trisubstituted imidazoles. This method involves the reaction of internal alkynes with iodine in dimethyl sulfoxide (B87167) (DMSO) to generate benzils in situ, which are then reacted with an aldehyde and ammonium acetate to form the imidazole product. rsc.org
The table below summarizes selected catalytic and metal-free approaches for the synthesis of imidazole carboxylates and related structures.
| Catalyst/Reagent | Reactants | Product Type | Key Features |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Ethyl isocyanoacetate, Imidoyl chlorides | 1,5-Diaryl-1H-imidazole-4-carboxylates | Metal-free base catalysis; Cycloaddition reaction. nih.gov |
| Acetic Acid (AcOH) | Arylmethylamines, 1,2-Dicarbonyls | Tetrasubstituted imidazoles | Metal-free organocatalysis; Aerobic conditions. semanticscholar.org |
| Iodine/DMSO | Internal alkynes, Aldehydes, Ammonium acetate | 2,4,5-Trisubstituted imidazoles | Metal-free; In situ generation of intermediate. rsc.org |
| Pd(II)-NHC complexes | - | - | Catalytic application in Suzuki-Miyaura coupling. nih.gov |
| Cu/Ni/Fe/Co complexes | p-Nitrophenol | p-Aminophenol | Catalytic application in reduction reactions. tandfonline.com |
Green Chemistry Approaches in the Synthesis of Imidazole Carboxylates
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of alternative energy sources like microwaves, minimizing solvent use, and employing environmentally benign reagents and media.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. nih.gov The synthesis of diversely functionalized imidazole-4-carboxylates has been successfully achieved through a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This one-pot, multicomponent procedure allows for the preparation of 3-alkyl- and 3-arylimidazole-4-carboxylates in good yields. nih.gov For example, yields for certain imidazoles increased from the 51–55% range with conventional heating to 71–77% with microwave heating, demonstrating a significant process improvement. nih.gov
Solvent-Free Synthesis:
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce waste, cost, and safety hazards. Several protocols for imidazole synthesis have been adapted to solvent-free conditions, often in combination with microwave assistance. nih.govniscpr.res.in One-pot syntheses of various imidazole derivatives have been developed under solvent-free conditions, offering advantages of high yields, mild reaction conditions, and simple setup. asianpubs.orgresearchgate.net For instance, a method for synthesizing aryl imidazoles involves a multicomponent reaction on a silica (B1680970) gel solid support under microwave irradiation, which is completed in minutes. niscpr.res.in
Aqueous and Greener Solvents:
When a solvent is necessary, water is an ideal choice due to its non-toxic, non-flammable, and abundant nature. An eco-friendly aqueous approach has been reported for the formation of a carbon-carbon bond in the synthesis of imidazole-based pyrimidine (B1678525) hybrids. nih.gov In other cases, solvents that are derivable from renewable resources, such as ethanol (B145695) and dimethyl sulfoxide (DMSO), are considered greener alternatives to many traditional organic solvents. rsc.org
The following table provides a comparative overview of green synthetic methods for imidazole carboxylates.
| Green Approach | Method | Reactants | Product | Yield | Reaction Time | Reference |
| Microwave-Assisted | 1,5-Electrocyclization | 1,2-Diaza-1,3-dienes, Amines, Aldehydes | Imidazole-4-carboxylates | 71-86% | Not specified | nih.gov |
| Microwave vs. Conventional | 1,5-Electrocyclization | Specific 1,2-diaza-1,3-dienes | Imidazole 2a | 77% (MW) vs. 55% (Conv.) | Not specified | nih.gov |
| Microwave vs. Conventional | 1,5-Electrocyclization | Specific 1,2-diaza-1,3-dienes | Imidazole 2e | 71% (MW) vs. 51% (Conv.) | Not specified | nih.gov |
| Microwave & Solvent-Free | Multicomponent Reaction | Aromatic amine, Aldehyde, NH4OAc, Benzil | Aryl imidazoles | 82-94% | 12-16 min | niscpr.res.in |
| Solvent-Free | One-pot synthesis | Benzene-1,2-diamine, Aldehyde, NH4OAc | Benzyl-substituted imidazoles | High | ~1 h | asianpubs.org |
| Aqueous Media | C-C bond formation | Nitroimidazoles, Carbon nucleophiles | Imidazole-based pyrimidine hybrids | 24-78% | Not specified | nih.gov |
Chemical Reactivity and Derivatization Studies of 2 Ethoxycarbonyl 1h Imidazole 5 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C5 position is a prime site for modifications such as esterification, amidation, and decarboxylation. These reactions are fundamental in creating new derivatives with potentially altered chemical and physical properties.
Esterification Reactions (beyond ethyl ester)
The carboxylic acid at the C5 position can be readily converted to various esters through standard esterification protocols. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common method. masterorganicchemistry.com This equilibrium-driven reaction typically uses the alcohol as the solvent to drive the reaction towards the product. masterorganicchemistry.com This allows for the synthesis of a wide array of esters, such as methyl, propyl, or benzyl (B1604629) esters, by selecting the corresponding alcohol.
For instance, the synthesis of various esters of imidazole-5-carboxylic acid derivatives has been documented in patent literature, showcasing the feasibility of this transformation. While direct examples for 2-(ethoxycarbonyl)-1H-imidazole-5-carboxylic acid are not prevalent, the esterification of related imidazole (B134444) dicarboxylic acids is known, suggesting a similar reactivity profile. google.comgoogle.com
Table 1: Representative Esterification Reactions of the Carboxylic Acid Moiety
| Ester Product | Alcohol Reagent | Catalyst (Typical) | Reaction Condition |
|---|---|---|---|
| Methyl 2-(ethoxycarbonyl)-1H-imidazole-5-carboxylate | Methanol (B129727) | H₂SO₄ | Reflux |
| Propyl 2-(ethoxycarbonyl)-1H-imidazole-5-carboxylate | Propanol | TsOH | Reflux |
Amidation and Peptide Coupling Applications
The carboxylic acid function can be transformed into amide bonds through coupling with primary or secondary amines. This reaction typically requires the activation of the carboxylic acid. researchgate.net Common methods involve the use of coupling reagents to facilitate the formation of the amide bond under mild conditions. luxembourg-bio.com
A host of modern coupling reagents are available for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). luxembourg-bio.comnih.govorganic-chemistry.org These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine to yield the corresponding amide. researchgate.net The use of additives such as HOBt (1-hydroxybenzotriazole) can help to minimize side reactions and reduce racemization when chiral amines are used. luxembourg-bio.com
This methodology is particularly valuable for peptide synthesis, where the carboxylic acid of one amino acid (or in this case, the imidazole scaffold) is coupled with the amino group of another. The imidazole core can thus be incorporated into peptide-like structures. The amidation of similar heterocyclic carboxylates, such as pyrrole-2-carboxylates, has been successfully demonstrated using HBTU, highlighting the applicability of this method for synthesizing analogues of marine alkaloids. nih.gov
Table 2: Common Coupling Reagents for Amidation
| Reagent | Name | Byproducts | Notes |
|---|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Tetramethylurea, HOBt | Highly efficient, reaction is often complete in 1-2 hours. nih.govorganic-chemistry.org |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is often insoluble and can be removed by filtration. luxembourg-bio.com |
Decarboxylation Pathways and Derivatives
The carboxylic acid group at the C5 position can be removed through decarboxylation, typically by heating. For some heterocyclic carboxylic acids, this process can occur under relatively mild conditions. For example, heating 1H-imidazole-2-carboxylic acid is noted to cause decarboxylation. chemicalbook.com This suggests that the C5-carboxy group of the title compound could also be susceptible to thermal removal, which would yield ethyl 1H-imidazole-2-carboxylate.
The decarboxylation of heterocyclic carboxylic acids can also be facilitated by dissolving the compound in a high-boiling aprotic polar solvent, such as N,N-dimethylformamide (DMF), and heating in the presence of an acid catalyst. google.com This method has been shown to be effective for various heterocyclic systems. google.com The resulting derivative, lacking the C5 functional group, offers a different substitution pattern for further chemical exploration.
Reactions at the Ester Group
The ethyl ester at the C2 position provides another handle for chemical modification, primarily through reactions like transesterification and hydrolysis.
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. beilstein-journals.org In acid-catalyzed transesterification, the mechanism is similar to Fischer esterification, where the alcohol reactant is typically used in large excess as the solvent to shift the equilibrium toward the desired product.
Base-catalyzed transesterification involves an alkoxide nucleophile and is also an equilibrium process. To drive the reaction to completion, the alcohol corresponding to the desired ester is used as the solvent. This method is effective for converting the ethyl ester to other esters, such as methyl or propyl esters, by using sodium methoxide (B1231860) in methanol or sodium propoxide in propanol, respectively. The transesterification of similar diesters, like dimethyl 2,5-furandicarboxylate, with other alcohols to form new polyesters demonstrates the industrial applicability of this reaction type. researchgate.net
Hydrolysis and Saponification
The ethyl ester group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common and often irreversible method. nih.gov It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like ethanol (B145695) or methanol to ensure solubility.
The reaction proceeds through the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the free carboxylic acid. nih.gov Applying this to this compound would result in the formation of imidazole-2,5-dicarboxylic acid. The hydrolysis of ethyl esters on related benzimidazole (B57391) systems to yield the corresponding carboxylic acid has been demonstrated using sodium hydroxide in ethanol. medcraveonline.com This highlights a reliable pathway to produce the corresponding dicarboxylic acid from the title compound.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sulfuric acid |
| Tosic acid |
| Methyl 2-(ethoxycarbonyl)-1H-imidazole-5-carboxylate |
| Propyl 2-(ethoxycarbonyl)-1H-imidazole-5-carboxylate |
| Benzyl 2-(ethoxycarbonyl)-1H-imidazole-5-carboxylate |
| Dicyclohexylcarbodiimide (DCC) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| 1-Hydroxybenzotriazole (HOBt) |
| N,N'-Carbonyldiimidazole (CDI) |
| Ethyl 1H-imidazole-2-carboxylate |
| N,N-Dimethylformamide (DMF) |
| Sodium methoxide |
| Sodium propoxide |
| Dimethyl 2,5-furandicarboxylate |
| Sodium hydroxide |
| Potassium hydroxide |
| Imidazole-2,5-dicarboxylic acid |
Reductions to Alcohols and Aldehydes
The presence of both an ester and a carboxylic acid group on the imidazole ring allows for selective or exhaustive reduction to corresponding alcohols or aldehydes, depending on the choice of reducing agent and reaction conditions.
The carboxylic acid at the C-5 position and the ester at the C-2 position can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically proceeds in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The reduction of a similar compound, ethyl 1-methylimidazole-5-carboxylate, to (1-methyl-1H-imidazol-5-yl)methanol has been successfully achieved using LiAlH₄ in THF. It is expected that this compound would undergo a similar transformation to yield (5-(hydroxymethyl)-1H-imidazol-2-yl)methanol. The reaction proceeds through aldehyde intermediates, which are further reduced to the corresponding primary alcohols. Due to the high reactivity of aldehydes towards LiAlH₄, their isolation is generally not feasible with this reagent.
Selective reduction of the ester group to an aldehyde, while leaving the carboxylic acid intact, or vice-versa, presents a significant challenge and would require careful selection of reagents and protecting group strategies. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), are often employed for the partial reduction of esters to aldehydes. However, the presence of the acidic carboxylic acid proton would likely interfere with such reagents. Therefore, protection of the carboxylic acid, for instance as a silyl (B83357) ester, might be necessary to achieve selective reduction of the ethoxycarbonyl group.
Conversely, selective reduction of the carboxylic acid to an aldehyde in the presence of an ester is also a challenging transformation. Reagents such as B(C₆F₅)₃ in the presence of a silane (B1218182) have been shown to selectively reduce carboxylic acids to aldehydes. The applicability of such methods to the subject compound would require experimental verification.
Table 1: Potential Reduction Products of this compound
| Starting Material | Reagent | Potential Product(s) | Notes |
| This compound | LiAlH₄ | (5-(Hydroxymethyl)-1H-imidazol-2-yl)methanol | Exhaustive reduction of both ester and carboxylic acid. |
| This compound | DIBAL-H (with protected carboxylic acid) | 2-Formyl-1H-imidazole-5-carboxylic acid (after deprotection) | Selective reduction of the ester to an aldehyde. |
| This compound | B(C₆F₅)₃ / Silane | 2-(Ethoxycarbonyl)-1H-imidazole-5-carbaldehyde | Selective reduction of the carboxylic acid to an aldehyde. |
Reactivity of the Imidazole Nitrogen Atoms
The imidazole ring contains two nitrogen atoms, a pyridinic nitrogen (N-1) and a pyrrolic nitrogen (N-3), which exhibit distinct reactivities. The N-1 nitrogen is nucleophilic and readily participates in reactions, while the N-3 nitrogen is generally less reactive due to its involvement in the aromatic system.
N-alkylation of the imidazole ring is a common reaction and typically occurs at the N-1 position. This reaction can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The base deprotonates the N-1 nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. The choice of base and solvent can influence the regioselectivity of the alkylation. For this compound, the presence of the acidic carboxylic acid proton means that a stoichiometric amount of base will be consumed to form the carboxylate salt before deprotonation of the imidazole nitrogen can occur.
N-acylation of imidazoles is generally more challenging than N-alkylation. The resulting N-acylimidazoles are often highly reactive and can act as acylating agents themselves. The reaction is typically carried out using acyl chlorides or anhydrides. In the case of the title compound, the presence of the ethoxycarbonyl and carboxylic acid groups, which are electron-withdrawing, would decrease the nucleophilicity of the imidazole nitrogens, making acylation more difficult.
The imidazole ring, with its N-H proton and the lone pair on the other nitrogen, along with the carboxylic acid group, makes this compound a versatile participant in hydrogen bonding. Studies on closely related imidazole-4,5-dicarboxylic acid derivatives have shown the formation of reliable hydrogen-bonding motifs in the solid state. Both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular hydrogen bond can form between the N-H of the imidazole and an oxygen of the adjacent carboxylic acid or ester group. Intermolecular hydrogen bonds lead to the formation of dimers, chains, or more complex supramolecular architectures. These interactions play a crucial role in the crystal packing of the molecule.
Protonation of the imidazole ring typically occurs at the more basic pyridinic nitrogen (N-3). The pKa of the imidazolium (B1220033) ion is around 7, indicating that the imidazole ring will be protonated in acidic conditions. For this compound, there are multiple potential sites for protonation: the two imidazole nitrogens and the carboxylate group (if deprotonated). The exact site of protonation will depend on the pKa values of the different functional groups and the pH of the medium. Studies on imidazole-4,5-dicarboxylic acid have shown that it can be partially or fully deprotonated at different pH values to form various anionic species.
Functionalization at the Imidazole Ring Carbons (C-4 and C-5)
The carbon atoms of the imidazole ring can also undergo functionalization, although the reactivity is influenced by the existing substituents. The electron-withdrawing nature of the ethoxycarbonyl and carboxylic acid groups deactivates the imidazole ring towards electrophilic attack.
Electrophilic aromatic substitution on the imidazole ring is generally less facile than on more electron-rich five-membered heterocycles like pyrrole. The presence of two strongly electron-withdrawing groups in this compound further deactivates the ring, making electrophilic substitution challenging. If a reaction were to occur, it would likely take place at the C-4 position, which is the most electron-rich carbon in the ring. Reactions such as nitration and halogenation would require harsh conditions. For instance, nitration of N-substituted imidazoles often requires a mixture of nitric and sulfuric acid. Halogenation of similar imidazole dicarboxylates has been achieved using elemental chlorine or bromine.
Metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. For this compound to participate in such reactions, it would first need to be halogenated at the C-4 position. As mentioned in the previous section, this halogenation can be achieved under specific conditions. The resulting 4-halo-2-(ethoxycarbonyl)-1H-imidazole-5-carboxylic acid could then serve as a substrate for cross-coupling reactions.
For example, a 4-bromo or 4-iodo derivative could be coupled with a boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) to introduce a new substituent at the C-4 position. The ester functionality is generally stable under the conditions of these coupling reactions.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Ethoxycarbonyl 1h Imidazole 5 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For 2-(ethoxycarbonyl)-1H-imidazole-5-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides unequivocal evidence for its atomic framework and substitution pattern.
¹H NMR, ¹³C NMR, and 2D NMR Techniques
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The imidazole (B134444) ring protons, the ethyl group protons of the ester, the acidic proton of the carboxylic acid, and the N-H proton of the imidazole ring will each resonate at characteristic chemical shifts. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm), while the N-H proton of the imidazole ring also appears as a broad singlet, often in the range of δ 12-14 ppm, and its position can be concentration-dependent. libretexts.org The lone aromatic proton on the imidazole ring is expected to appear as a singlet in the aromatic region (δ 7-8 ppm). The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing clear evidence of their connectivity.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbons of the ester and carboxylic acid are expected to resonate at the most downfield shifts (typically δ 160-180 ppm). libretexts.org The two sp²-hybridized carbons of the imidazole ring will appear in the aromatic region (δ 115-145 ppm). The methylene and methyl carbons of the ethyl group will be found in the upfield aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Imidazole C=CH | ~7.5 - 8.0 (s, 1H) | ~120 - 130 |
| Imidazole C-COOH | - | ~135 - 145 |
| Imidazole C-COOEt | - | ~140 - 150 |
| COOH | ~10.0 - 13.0 (br s, 1H) | ~165 - 175 |
| COOEt (C=O) | - | ~160 - 170 |
| O-CH₂-CH₃ | ~4.2 - 4.5 (q, 2H) | ~60 - 65 |
| O-CH₂-CH₃ | ~1.2 - 1.5 (t, 3H) | ~14 - 16 |
Conformational Analysis and Dynamic NMR Studies
The presence of rotatable single bonds, particularly around the ester and carboxylic acid groups, suggests that this compound can exist in multiple conformations. Conformational analysis, often aided by computational modeling, can predict the most stable conformers. lew.ronih.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide experimental insight into the energy barriers associated with the interconversion between these conformers. researchgate.netresearchgate.net For instance, restricted rotation around the C-C bond connecting the imidazole ring to the ester group could lead to the broadening or splitting of NMR signals at low temperatures. However, for a molecule of this size and flexibility at room temperature, it is likely that conformational interconversion is rapid on the NMR timescale, leading to averaged signals. The tautomerism of the imidazole ring is another dynamic process that can be investigated by NMR. mdpi.com The proton on the nitrogen can potentially migrate between the two nitrogen atoms, and the rate of this exchange can be influenced by factors such as solvent and temperature. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show a number of characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. The N-H stretching vibration of the imidazole ring is also expected in the range of 3100-3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands will be prominent: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ester, usually at a slightly higher frequency, around 1720-1740 cm⁻¹. The C-O stretching vibrations for the ester and carboxylic acid will appear in the fingerprint region, between 1000 and 1300 cm⁻¹. Vibrations associated with the imidazole ring (C=C and C=N stretching) are expected in the 1400-1650 cm⁻¹ region. psu.eduresearchgate.net
Raman spectroscopy provides complementary information. While the O-H and N-H stretches are typically weak in Raman spectra, the C=O stretching vibrations will be observable. The symmetric vibrations of the imidazole ring are often strong in the Raman spectrum, providing a characteristic fingerprint of the heterocyclic core. arizona.edu
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | Weak |
| Imidazole N-H | Stretch | 3100-3300 | Weak |
| C-H (aromatic) | Stretch | ~3100 | Strong |
| C-H (aliphatic) | Stretch | 2850-3000 | Strong |
| Ester C=O | Stretch | 1720-1740 | Moderate |
| Carboxylic Acid C=O | Stretch | 1700-1725 | Moderate |
| Imidazole C=C, C=N | Stretch | 1400-1650 | Strong |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies
Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₈N₂O₄), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value, thereby confirming the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS)
While the direct analysis of the relatively non-volatile this compound by Gas Chromatography-Mass Spectrometry (GC-MS) may be challenging without derivatization, the principles of its fragmentation upon ionization in the mass spectrometer are still highly informative. gdut.edu.cn Electron ionization (EI) would likely lead to extensive fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt) to form a stable acylium ion. libretexts.org Carboxylic acids can undergo fragmentation through the loss of a hydroxyl radical (-OH) or the entire carboxyl group (-COOH). libretexts.org The imidazole ring itself is relatively stable, but fragmentation can occur through the loss of small molecules like HCN. nih.gov The analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 184 | [M]⁺ (Molecular Ion) |
| 167 | [M - OH]⁺ |
| 156 | [M - C₂H₄]⁺ (from ethyl ester) |
| 139 | [M - OEt]⁺ |
| 138 | [M - H₂O - C₂H₄]⁺ |
| 111 | [M - COOH - C₂H₄]⁺ |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
X-ray Crystallography for Solid-State Structure Determination
It is anticipated that the crystal structure of this compound would be significantly influenced by hydrogen bonding. The presence of both a carboxylic acid group (-COOH) and an imidazole ring (with an N-H bond) provides sites for both hydrogen bond donors and acceptors. A prominent feature in the crystal structures of similar imidazole-4,5-dicarboxylic acid derivatives is the formation of intermolecular hydrogen-bonded dimers. acs.orgresearchgate.net Specifically, the carboxylic acid groups of two molecules are expected to form a cyclic dimer motif via strong O-H···O hydrogen bonds.
A hypothetical data table summarizing potential crystallographic parameters for this compound, based on published data for analogous compounds, is presented below. researchgate.netacs.org
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 5-10 |
| b (Å) | 8-15 |
| c (Å) | 10-25 |
| β (°) | 90-100 |
| Z (molecules/unit cell) | 4 |
| Key Hydrogen Bonds | O-H···O (dimer), N-H···O, N-H···N |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation for this compound, utilizing a non-polar stationary phase and a polar mobile phase.
The presence of the imidazole ring and the carboxylic acid group allows for strong retention on stationary phases such as C18 or C8. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govcmes.org The acidic nature of the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, which results in better peak shape and retention time stability. Detection is commonly achieved using a UV detector, as the imidazole ring possesses a chromophore that absorbs in the UV region, typically around 210-230 nm. cmes.orgptfarm.pl
Below is a table outlining a typical set of HPLC conditions for the analysis of this compound.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, attributed to the carboxylic acid and imidazole N-H functional groups. colostate.edu These groups can lead to strong interactions with the stationary phase, resulting in poor peak shape and thermal decomposition in the injector or column. phenomenex.com
Therefore, derivatization is a mandatory step to increase the compound's volatility and thermal stability prior to GC analysis. colostate.edu A common approach is silylation, which involves replacing the active hydrogens in the -COOH and N-H groups with a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are effective for this purpose. phenomenex.comsigmaaldrich.comtcichemicals.com Another method is esterification of the carboxylic acid group, for instance, to its methyl ester, using reagents like diazomethane (B1218177) or an alcohol with an acid catalyst. colostate.edunih.gov
Once derivatized, the compound can be analyzed on a low to mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase. A temperature-programmed analysis is typically employed to ensure good separation and peak shape. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
A representative GC method for the analysis of the silylated derivative of this compound is detailed in the following table.
| Parameter | Typical Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS or TMSI |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Computational and Theoretical Chemistry of 2 Ethoxycarbonyl 1h Imidazole 5 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 2-(Ethoxycarbonyl)-1H-imidazole-5-carboxylic acid at the atomic level. These calculations offer a detailed understanding of the molecule's electronic architecture and the energetic landscape of its various chemical forms.
DFT calculations are frequently utilized to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals are critical in predicting the molecule's chemical reactivity and its electronic properties.
For this compound, the HOMO is typically localized over the electron-rich imidazole (B134444) ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is often distributed across the electron-withdrawing ethoxycarbonyl and carboxylic acid groups, highlighting these regions as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its reactivity profile. A smaller energy gap generally correlates with higher reactivity.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Representative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
Note: The values presented are illustrative and representative of those expected from DFT calculations for similar imidazole derivatives.
The imidazole ring of this compound contains two nitrogen atoms, one of which is protonated (pyrrole-like) and the other unprotonated (pyridine-like). This arrangement allows for the existence of different tautomeric forms, where the proton can migrate between the two nitrogen atoms. DFT calculations can predict the relative stabilities of these tautomers by computing their ground-state energies. In many cases, the tautomer with the proton on the nitrogen atom further from the electron-withdrawing substituents is energetically favored.
Furthermore, the molecule possesses both a carboxylic acid group and a basic imidazole ring, making it amphoteric. Quantum chemical calculations can model the protonation and deprotonation processes, providing estimates of the molecule's pKa values. These calculations are crucial for understanding its behavior in different pH environments.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions with its environment.
The behavior of this compound in a biological or chemical system is heavily influenced by its interactions with the surrounding solvent molecules, typically water. MD simulations explicitly model the solvent, allowing for a detailed investigation of solvation effects. These simulations can reveal the formation and dynamics of hydrogen bonds between the carboxylic acid, the imidazole ring, and water molecules. The radial distribution functions derived from these simulations can quantify the structuring of solvent molecules around the solute, providing a microscopic picture of solvation.
Reaction Mechanism Prediction and Transition State Analysis
Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways from reactants to products.
A critical aspect of this analysis is the location and characterization of transition states—the high-energy intermediates that connect reactants and products. DFT calculations can determine the geometry and energy of these transition states, providing the activation energy barrier for the reaction. This information is essential for predicting reaction rates and understanding the factors that control chemical reactivity. For instance, the mechanism of esterification or amidation at the carboxylic acid group can be theoretically modeled to understand the catalytic role of other species and the stereochemical outcome of the reaction.
Structure-Activity Relationship (SAR) Studies (Computational and In Silico)
Computational Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of imidazole carboxylic acid, these in silico methods provide insights into the molecular features essential for their function, guiding the design of new, more potent, and selective molecules without the need for exhaustive synthesis and testing.
Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target. When the three-dimensional structure of the target is unknown, this approach uses a set of active and inactive molecules to derive a model that predicts the activity of new compounds. Key methodologies include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR):
QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. For imidazole-5-carboxylic acid analogs, 2D and 3D-QSAR studies have been employed to identify key molecular descriptors that govern their activity. nih.gov
A study on a series of imidazole-5-carboxylic acid analogs as Angiotensin II AT1 receptor antagonists developed a statistically significant 2D-QSAR model. nih.gov This model revealed that specific descriptors are crucial for the biological activity of these compounds. An increase in the values of descriptors such as the count of hydrogen bond acceptors, the number of five-membered chains, and specific electrotopological state indices (SdsCHE-index) was found to be beneficial for the activity. nih.gov
The general equation for a QSAR model can be represented as: Biological Activity = f(Molecular Descriptors)
For the imidazole-5-carboxylic acid series, the developed 2D-QSAR model demonstrated good predictive ability, which can be used to estimate the activity of new, unsynthesized derivatives, including this compound. nih.gov
| Descriptor Category | Specific Descriptor Example | Influence on Activity |
| Constitutional | 5-Chain Count | Positive Correlation |
| Topological | SdsCHE-index | Positive Correlation |
| H-Bonding | H-Acceptor Count | Positive Correlation |
This table presents a summary of descriptor types found to be significant in QSAR studies of imidazole-5-carboxylic acid derivatives, based on findings from related analogs. nih.gov
Pharmacophore Modeling:
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For a molecule like this compound, a hypothetical pharmacophore model would likely include:
Hydrogen Bond Acceptors: The oxygen atoms of the ethoxycarbonyl and carboxylic acid groups, and the nitrogen atom in the imidazole ring.
Hydrogen Bond Donors: The hydrogen atom of the carboxylic acid and the N-H group of the imidazole ring.
Aromatic Ring: The imidazole ring itself, which can participate in pi-pi stacking interactions.
These features, derived from a set of active compounds, create a 3D template that can be used to screen large databases for new molecules with the potential for similar biological activity. researchgate.net
When the 3D structure of a biological target is known, structure-based methods like virtual screening and molecular docking are powerful tools for identifying potential new ligands.
Virtual Screening:
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. rsc.org For a scaffold like this compound, a virtual screening campaign would involve preparing a 3D representation of the molecule and then using it to search large compound databases. The screening can be based on shape similarity (2D or 3D) to known active compounds or by docking the library of compounds into the active site of a target protein.
In a multistep virtual screening process for inhibitors of the AcrAB-TolC pump in E. coli, asymmetric imidazole-4,5-dicarboxamide derivatives, which are structurally related to the subject compound, were identified as promising candidates. rsc.org This process typically involves a series of filtering steps, starting with broad criteria (e.g., Lipinski's rule of five) and progressing to more computationally intensive methods like molecular docking.
Molecular Docking:
Molecular docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org It is used to predict the binding mode and affinity of a small molecule within the binding site of a target protein.
For this compound, a molecular docking simulation would involve:
Preparation of the Ligand: Generating a 3D conformation of the molecule and assigning appropriate charges.
Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogen atoms, removing water molecules, and defining the binding site.
Docking Simulation: Using a docking algorithm (e.g., AutoDock, GLIDE) to systematically sample different orientations and conformations of the ligand within the receptor's binding site.
Scoring and Analysis: The different poses are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com
Studies on various imidazole derivatives have demonstrated successful application of molecular docking to predict their interaction with targets like human lanosterol (B1674476) 14α-demethylase and various enzymes. rjptonline.orgresearchgate.net The results of such studies are often presented in a table summarizing binding energies and key interactions.
| Docking Parameter | Description | Example Value (Hypothetical) |
| Binding Energy (kcal/mol) | An estimate of the binding affinity; more negative values indicate stronger binding. | -8.5 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed with amino acid residues in the active site. | 2 (with Arg121, Tyr356) |
| Key Interacting Residues | Specific amino acids in the target's active site that form significant interactions with the ligand. | Arg121, Tyr356, Ser347 |
This table provides a hypothetical example of the kind of data generated from a molecular docking study of a compound like this compound, based on methodologies applied to related molecules. researchgate.netjbiochemtech.com
Exploration of Molecular Interactions and Biochemical Relevance in Vitro Studies
Enzyme Inhibition and Activation Mechanisms (In Vitro Biochemical Assays)
There is currently no published research detailing the effects of 2-(ethoxycarbonyl)-1H-imidazole-5-carboxylic acid on enzyme activity. In vitro biochemical assays would be necessary to determine if this compound can act as an inhibitor or activator of specific enzymes. Such studies would typically involve incubating the compound with a purified enzyme and its substrate to measure any changes in the rate of the enzymatic reaction. The determination of parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) would be crucial in quantifying its potency and understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding Studies (Molecular Level, In Vitro)
Information regarding the affinity of this compound for any physiological receptors is not available in the current scientific literature. Receptor binding assays are essential to identify potential molecular targets for this compound. These in vitro studies would involve using radiolabeled ligands or fluorescence-based techniques to assess the ability of the compound to bind to a wide range of receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. Key data to be determined would include the dissociation constant (Kd) or the inhibitory constant (Ki) to quantify the binding affinity.
Interactions with Nucleic Acids and Proteins (Biophysical Characterization)
There are no biophysical studies available that characterize the interaction of this compound with nucleic acids (DNA or RNA) or proteins. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy would be required to investigate potential binding events. These methods could provide thermodynamic and kinetic data on the interaction, as well as structural details of the binding site.
Antimicrobial Mechanisms of Action (In Vitro Studies on Cellular Pathways)
While various imidazole (B134444) derivatives have been investigated for their antimicrobial properties, there is a lack of specific data on the antimicrobial activity and mechanism of action of this compound.
No studies have been conducted to identify the potential bacterial targets or to investigate the inhibition of specific cellular pathways by this compound. Research in this area would first involve determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. Subsequent in vitro assays could then explore its effects on essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
There is no available research on the in vitro effects of this compound on fungal or viral replication cycles. To assess its potential in these areas, in vitro assays would be needed to evaluate its ability to inhibit the growth of pathogenic fungi or to interfere with key stages of viral replication, such as attachment, entry, replication of genetic material, or release of new viral particles.
Cellular Pathway Modulation in Research Models (Excluding Clinical Outcomes)
The impact of this compound on cellular pathways in in vitro research models has not been documented. Studies using cell-based assays would be necessary to understand if this compound can modulate specific signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis. Techniques like western blotting, quantitative PCR (qPCR), or reporter gene assays could be employed to measure changes in protein levels, gene expression, or pathway activation in response to treatment with the compound.
Applications of 2 Ethoxycarbonyl 1h Imidazole 5 Carboxylic Acid in Materials Science and Chemical Synthesis
As a Building Block for Complex Organic Molecules
The imidazole (B134444) scaffold is a prominent feature in many biologically active molecules and complex organic structures. 2-(Ethoxycarbonyl)-1H-imidazole-5-carboxylic acid provides a synthetically useful platform for the construction of more elaborate molecular architectures, including fused heterocyclic systems and as a key intermediate in multi-step syntheses.
The imidazole ring can be annulated to other saturated or aromatic rings to create fused heterocyclic systems. nih.gov Common methods for the synthesis of such fused imidazoles involve the cyclization of a saturated ring onto the imidazole core. nih.gov For instance, the Pictet-Spengler reaction is a key step in creating partially saturated imidazopyridines. nih.gov While specific examples starting from this compound are not prevalent in the literature, its functional groups offer pathways to these fused systems. The carboxylic acid and ester functionalities can be chemically modified to introduce reactive sites necessary for cyclization reactions, leading to the formation of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.
In multi-step organic syntheses, this compound can serve as a crucial starting material or intermediate. The differential reactivity of the carboxylic acid and the ester group allows for selective transformations. For example, the carboxylic acid can be activated, perhaps using an agent like 1,1'-carbonyldiimidazole (CDI), to form an amide bond, while the ester group remains intact for later manipulation. nih.gov This selective reactivity is fundamental in the synthesis of complex molecules where multiple functional groups need to be orchestrated. Imidazole-4,5-dicarboxylic acid, a closely related compound, is readily derivatized with amines to produce imidazole-4,5-dicarboxamides, highlighting the utility of this scaffold in creating diverse molecular libraries. nih.gov
In the Design and Synthesis of Functional Materials
The imidazole moiety is a popular component in the design of functional materials due to its coordinating ability with metal ions and its capacity to participate in hydrogen bonding. This compound is a promising ligand for the construction of various functional materials.
Imidazole-based ligands, particularly those with multiple carboxylic acid groups, are extensively used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.gov These materials are crystalline solids composed of metal ions or clusters connected by organic linkers. The resulting porous structures have applications in gas storage, separation, and catalysis.
For example, 2-phenyl-1H-imidazole-4,5-dicarboxylic acid has been used to synthesize a series of MOFs with different metal ions such as Cd(II), Pb(II), and Sr(II). rsc.org These frameworks exhibit diverse dimensionalities, from one-dimensional chains to two-dimensional layers. rsc.org Similarly, 1-(4-carboxybenzyl)-2-propyl-1H-imidazole-4,5-dicarboxylic acid has been employed to construct a two-dimensional cadmium(II) coordination polymer. nih.gov The structure of these materials is highly dependent on the coordination geometry of the metal ion and the binding modes of the imidazole-based ligand. The presence of both a carboxylate and an ester group in this compound could lead to MOFs with interesting topologies and functionalities.
| Ligand | Metal Ion(s) | Resulting Structure | Reference |
|---|---|---|---|
| 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | Cd(II), Pb(II), Sr(II) | 1D chains and 2D frameworks | rsc.org |
| 1-(4-carboxybenzyl)-2-propyl-1H-imidazole-4,5-dicarboxylic acid | Cd(II) | 2D coordination polymer | nih.gov |
| Multi-carboxylic acids and 4,4'-bis(1-imidazolyl)biphenyl | Cu(II), Zn(II), Ni(II), Cd(II) | 1D chains and 3D networks | nih.gov |
The incorporation of imidazole units into polymer chains can impart unique properties to the resulting materials, such as thermal stability, conductivity, and catalytic activity. While direct polymerization of this compound is not widely reported, its functional groups can be modified to create monomers suitable for polymerization. For instance, the carboxylic acid could be converted to an acrylate or methacrylate group, which can then undergo free-radical polymerization. The resulting polymers would feature pendant imidazole groups that can be further functionalized or used for metal coordination.
Catalytic Applications and Ligand Design
The nitrogen atoms in the imidazole ring can act as ligands for transition metals, making imidazole-containing compounds valuable in the field of catalysis. Furthermore, the imidazole scaffold is a key component in the design of ligands for biological targets.
The functional groups of this compound make it an attractive candidate for the development of novel catalysts and ligands. For instance, imidazole 4,5-dicarboxylic acid has been used as a starting material for the synthesis of NHC (N-heterocyclic carbene) PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) metallosurfactants. nih.gov These complexes have shown catalytic activity in Suzuki-Miyaura reactions in aqueous media. nih.gov The ester and carboxylic acid groups on this compound could be functionalized with hydrophilic and lipophilic fragments to create similar catalytically active metallosurfactants.
Chiral Ligands for Asymmetric Catalysis
While direct applications of this compound in forming chiral ligands for asymmetric catalysis are not extensively documented in dedicated studies, the broader class of imidazole derivatives is recognized for its potential in this area. The imidazole scaffold is a key component in a variety of chiral ligands and organocatalysts. The nitrogen atoms in the imidazole ring can coordinate with metal centers, and the substituents on the ring can be modified to create a chiral environment around the metal. This allows for the stereoselective synthesis of molecules, a critical process in the pharmaceutical and fine chemical industries.
The synthesis of novel tridentate ligands based on an imidazole ring has been explored for use in copper(II)-catalyzed nitroaldol (Henry) reactions. In these studies, chiral amines were reacted with imidazole aldehydes to create ligands that demonstrated the ability to induce enantioselectivity. The design of chiral bicyclic imidazole catalysts has also been a subject of research, leading to the development of catalysts for various enantioselective reactions, including asymmetric phosphorylation.
Furthermore, a strategy for creating chiral atropisomers incorporating 5-membered aromatic heterocycles like imidazole has been developed. This has led to the design of imidazole-based biaryl P,N-ligands that have shown exceptional performance in enantioselective A³-coupling reactions. The unique structure of these ligands, which includes a basic coordination site and elements to stabilize the chiral conformation, highlights the potential of the imidazole framework in asymmetric catalysis.
The presence of both a carboxylic acid and an ester group in this compound offers multiple points for modification. These functional groups could be used to attach chiral auxiliaries or to build more complex ligand structures. The dicarboxylic acid nature of the parent imidazole structure (imidazole-4,5-dicarboxylic acid) provides a versatile platform for creating ligands with varied coordination modes.
Table 1: Examples of Imidazole-Based Ligands and Catalysts in Asymmetric Synthesis
| Catalyst/Ligand Type | Reaction Type | Key Features |
| Chiral Bicyclic Imidazole Catalysts | Asymmetric Phosphorylation, Steglich Rearrangement | Utilizes a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) skeleton to create a tunable chiral environment. |
| Imidazole-based Biaryl P,N-Ligand | Enantioselective A³-Coupling | Incorporates an imidazole heterocycle into a chiral atropisomeric structure, offering unique bite and dihedral angles. |
| Tridentate Imidazole-based Ligands | Copper(II)-catalyzed Henry Reaction | Synthesized from chiral amines and imidazole aldehydes, demonstrating enantioselectivity in carbon-carbon bond formation. |
Organocatalysis Involving Imidazole Scaffolds
Imidazole and its derivatives have emerged as effective organocatalysts in a variety of organic transformations. The amphoteric nature of the imidazole ring, containing both a basic pyridine-like nitrogen and an acidic N-H proton, allows it to act as either a Brønsted acid or base, or as a nucleophilic catalyst. This dual functionality makes the imidazole scaffold a versatile platform for designing organocatalysts.
Research has demonstrated the use of simple imidazole as a catalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones through a one-pot multicomponent reaction. The moderate catalytic activity of imidazole can lead to higher product yields by reducing the formation of byproducts.
The development of chiral organocatalysts based on imidazole structures is an active area of research. For instance, chiral bicyclic imidazole catalysts have been successfully applied in several enantioselective reactions. These catalysts leverage the rigid bicyclic structure to create a well-defined chiral pocket around the catalytically active nitrogen atom. While specific research detailing the use of this compound as an organocatalyst is limited, its structural features suggest potential in this field. The carboxylic acid and ester groups could be modified to tune the catalyst's steric and electronic properties, or to immobilize it on a solid support.
Agrochemical and Specialty Chemical Applications (Excluding Direct Use on Humans/Animals)
The imidazole ring is a common motif in a wide range of biologically active compounds, including those with applications in agriculture. Derivatives of imidazole have been investigated for their herbicidal and antifungal properties.
The broader class of imidazole-containing compounds is instrumental in the synthesis of various pesticides and herbicides that are crucial for modern agriculture. The development of efficient synthetic methods for imidazole derivatives is therefore of significant interest for the agrochemical industry.
In the realm of specialty chemicals, imidazole derivatives find use as epoxy resin curing agents, contributing to the desirable mechanical and thermal properties of polymers. The structural features of this compound, with its reactive carboxylic acid and ester functionalities, suggest its potential as a monomer or cross-linking agent in the synthesis of specialty polymers and materials. The parent compound, imidazole-4,5-dicarboxylic acid, is also used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Historical Perspectives and Future Research Directions
Evolution of Imidazole (B134444) Chemistry and Derivatives
The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). wikipedia.orgnih.govuobasrah.edu.iq This initial synthesis, later known as the Debus synthesis, laid the groundwork for the exploration of a vast class of heterocyclic compounds. wikipedia.orguobasrah.edu.iqpharmaguideline.com Although various imidazole derivatives were known in the 1840s, Debus's work provided the first definitive synthesis of the core structure, which he named "glyoxaline". wikipedia.orgnih.gov
The significance of the imidazole ring expanded dramatically with its discovery in essential biological molecules. It forms the core of the amino acid histidine and is a key component of purines, which are fundamental to nucleic acids like DNA. researchgate.netnih.gov This biological prevalence spurred intense interest in the synthesis and study of imidazole derivatives. researchgate.netresearchgate.net Early synthetic methods were often limited by harsh reaction conditions and low yields. wikipedia.orgijprajournal.com However, the 20th century brought significant advancements, including the Radziszewski synthesis and Wallach synthesis, which offered greater versatility. pharmaguideline.comscribd.com
The development of imidazole-based pharmaceuticals marked a new era. The discovery of compounds like the antifungal agent clotrimazole (B1669251) and the anti-ulcer drug cimetidine, a histamine (B1213489) H2 receptor antagonist, showcased the therapeutic potential of this scaffold. nih.gov These successes fueled further research, leading to a wide array of bioactive imidazole derivatives with applications as anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govisca.mejchemrev.comiucr.org The continuous evolution of synthetic organic chemistry has enabled the creation of increasingly complex and functionally diverse imidazole molecules. researchgate.net
Emerging Methodologies in Imidazole Synthesis
Modern organic synthesis has ushered in a new wave of methodologies for constructing imidazole rings, emphasizing efficiency, sustainability, and molecular diversity. These emerging techniques offer significant advantages over classical methods.
Key Emerging Methodologies:
Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized imidazole synthesis by dramatically reducing reaction times—often from hours to minutes—and improving product yields. nih.govresearchgate.netresearchgate.netniscpr.res.inderpharmachemica.com This technique is valued for its efficiency and alignment with the principles of green chemistry. derpharmachemica.comwjbphs.com
Multicomponent Reactions (MCRs): One-pot MCRs, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. isca.mesemanticscholar.orgrsc.orgtandfonline.com Adaptations of the Debus-Radziszewski synthesis are prime examples, allowing for the facile creation of highly substituted imidazoles. scribd.comisca.mehandwiki.org These reactions are prized for their atom economy and operational simplicity. isca.me
Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic routes. This includes the use of green solvents like water, bio-catalysts such as lemon juice, and solvent-free reaction conditions. wjbphs.comasianpubs.orgjipbs.comnih.gov Ultrasound irradiation is another green technique that can accelerate reactions and improve yields. mdpi.com
Catalysis: A variety of catalysts, including Lewis acids, ionic liquids, and nanoparticles, have been employed to enhance the efficiency and selectivity of imidazole synthesis. isca.menih.govmdpi.com For instance, p-toluenesulfonic acid (PTSA) has been shown to be an inexpensive and effective catalyst for multicomponent condensations. isca.me
| Methodology | Key Advantages | Example Condition |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields. nih.govresearchgate.net | Solvent-free, silica (B1680970) gel support. niscpr.res.in |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, one-pot synthesis. isca.mersc.org | p-Toluenesulfonic acid (PTSA) catalyst in ethanol (B145695). isca.me |
| Green Chemistry (e.g., Ultrasound) | Environmentally friendly, milder conditions. jipbs.commdpi.com | Ultrasound irradiation without catalyst. mdpi.com |
Potential for Novel Applications in Chemical Sciences
The unique structure of 2-(ethoxycarbonyl)-1H-imidazole-5-carboxylic acid, featuring multiple coordination sites, makes it and related imidazole carboxylates valuable building blocks for advanced materials and supramolecular chemistry.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups are excellent ligands for coordinating with metal ions. This property allows them to serve as organic linkers in the construction of MOFs. rsc.orgrsc.orgsoton.ac.ukresearchgate.netacs.org These crystalline, porous materials have significant potential in applications such as gas storage, catalysis, and chemical sensing. rsc.orgrsc.orgresearchgate.net For example, imidazole-functionalized MOFs have been designed for carbon dioxide capture and utilization. soton.ac.uk
Supramolecular Chemistry: Imidazole and carboxylic acid groups are adept at forming strong hydrogen bonds. acs.orgresearchgate.net This directional and specific interaction is crucial in crystal engineering, where it can be used to guide the self-assembly of molecules into well-defined, higher-order structures like layers and networks. acs.orgresearchgate.net The resulting supramolecular architectures are of interest for designing new materials with tailored properties. acs.orgnih.gov
Coordination Polymers: Similar to MOFs, imidazole carboxylates can be used to create coordination polymers with diverse topologies and functions. The choice of metal ion and the specific substitution pattern on the imidazole ligand can influence the final structure and properties of the polymer.
Challenges and Opportunities in Research on Imidazole Carboxylates
While the chemistry of imidazoles is well-established, research on imidazole carboxylates continues to present specific challenges and exciting opportunities for innovation.
Current Challenges:
Regioselective Functionalization: A primary challenge is achieving selective chemical modification at a specific position on the imidazole ring. The presence of multiple reactive sites (two nitrogen atoms and three carbon atoms) can lead to mixtures of products, complicating synthesis and purification. researchgate.net Developing methods that reliably control regioselectivity is a key goal. rsc.orgrsc.org
Controlling Selectivity in MCRs: In multicomponent reactions that produce tetrasubstituted imidazoles, the competitive formation of trisubstituted imidazole byproducts can be an issue. rsc.org Optimizing catalysts and reaction conditions to favor the desired product is an ongoing area of research. rsc.org
Limited Solubility: Some imidazole carboxylate derivatives may exhibit poor solubility in common organic solvents, which can pose challenges for reaction setup, purification, and characterization.
Future Opportunities:
C-H Functionalization: A major frontier is the direct functionalization of the imidazole ring's carbon-hydrogen (C-H) bonds. rsc.orgresearchgate.net Catalytic C-H activation strategies, for instance using nickel catalysts, bypass the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives. rsc.orgnih.govacs.org This approach opens up new avenues for creating complex molecules that were previously difficult to access.
Exploration of New Chemical Space: There remains a vast, unexplored landscape of potential imidazole carboxylate structures. Synthesizing and screening new derivatives could lead to the discovery of materials with unique photophysical properties, novel catalysts, or highly selective sensors.
Advanced Materials Design: The modular nature of imidazole carboxylates makes them ideal candidates for the rational design of functional materials. acs.org Future work will likely focus on creating MOFs and supramolecular assemblies with precisely controlled pore sizes, enhanced stability, and specific functionalities for targeted applications like proton conduction or selective adsorption. rsc.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-(Ethoxycarbonyl)-1H-imidazole-5-carboxylic acid?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For esterification or coupling reactions, solvents like ethanol or acetonitrile and catalysts such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) are commonly used. Evidence from analogous imidazole derivatives indicates that maintaining anhydrous conditions and controlled temperatures (e.g., 0–25°C) improves yield . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol can isolate the product effectively .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR can confirm the imidazole ring substitution pattern and ethoxycarbonyl group integration. For example, the carbonyl carbon (C=O) typically resonates at ~165–170 ppm in C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (ester) at ~1720–1740 cm and carboxylic acid O-H (if present) at ~2500–3300 cm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. How can researchers address solubility challenges during experimental workflows?
- Methodological Answer : Solubility varies with pH and solvent polarity. For polar aprotic solvents (e.g., DMSO, DMF), the compound may dissolve at higher concentrations, while acidic conditions (e.g., dilute HCl) can protonate the carboxylic acid group, enhancing aqueous solubility. Pre-saturation studies in solvents like methanol or THF are recommended for reaction design .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the imidazole ring without disrupting the ethoxycarbonyl group?
- Methodological Answer : Regioselectivity can be achieved via:
- Protecting Groups : Temporarily protecting the ethoxycarbonyl moiety with tert-butyl esters or silyl groups during reactions at the N1 or C4 positions .
- Metal-Catalyzed Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing aryl/heteroaryl groups at the C2 or C4 positions .
- Electrophilic Substitution : Nitration or halogenation at the electron-rich C4 position under controlled conditions .
Q. How can computational modeling assist in predicting reactivity or stability of derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict:
- Electrophilic Reactivity : Fukui indices identify nucleophilic/electrophilic sites on the imidazole ring .
- Tautomeric Stability : Assessing the energy difference between 1H- and 4H-imidazole tautomers to guide synthetic routes .
- Docking Studies : For bioactive derivatives, molecular docking predicts binding affinities to target proteins (e.g., antimicrobial or enzyme targets) .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
